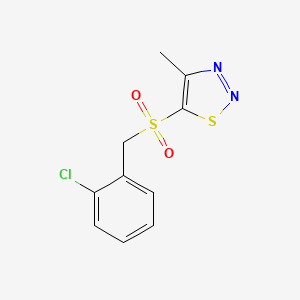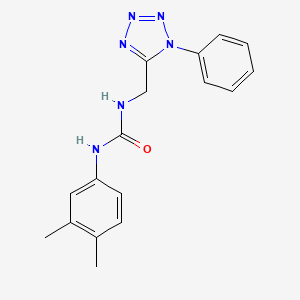
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DMPTU, is a synthetic compound widely used in scientific research. This compound has gained attention due to its unique chemical structure and various biological activities.
科学的研究の応用
Anticancer Agent Development
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share structural similarities with 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, have been designed and synthesized as potential anticancer agents. These compounds have shown significant antiproliferative effects against various cancer cell lines, including A549, HCT-116, and PC-3. They are considered potential BRAF inhibitors for further cancer research (Feng et al., 2020).
Molecular Structure and Computational Studies
The molecular structure and computational studies of compounds structurally related to 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea have been conducted. These studies involve the use of density functional theory (DFT) to calculate molecular geometry, infrared analysis, and chemical shift values. Such studies contribute to understanding the photoreactive and nonplanar nature of these molecules, which is crucial for developing new antitumor agents (Karakurt et al., 2016).
Rheology and Gelation Studies
Research on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar to the one , demonstrates the influence of various anions on the morphology and rheology of hydrogels. This research is significant in understanding how to tune the physical properties of gels for potential applications (Lloyd & Steed, 2011).
Synthesis and Cytotoxicity Studies
Synthesis and cytotoxicity studies have been conducted on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, which are structurally related to 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea. These compounds have shown promising antiproliferative action against certain cancer cells and have been tested for their ability to inhibit DNA topoisomerases, contributing to the development of new cancer treatments (Esteves-Souza et al., 2006).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-8-9-14(10-13(12)2)19-17(24)18-11-16-20-21-22-23(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYTXSBWDSHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)
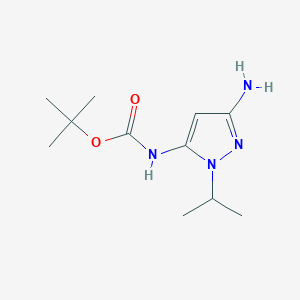

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2472679.png)

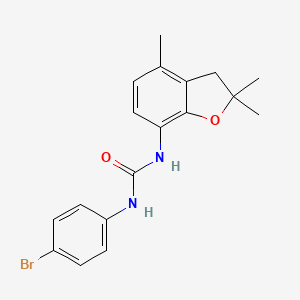
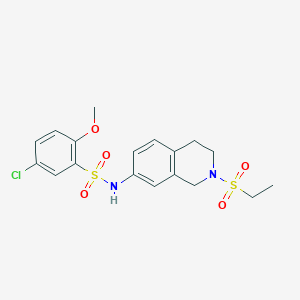

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)
![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)



